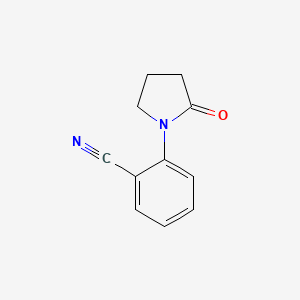![molecular formula C8H7N3O2 B3048314 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid CAS No. 1638767-45-9](/img/structure/B3048314.png)
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
描述
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid: is a heterocyclic organic compound with the molecular formula C8H7N3O2 . This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
作用机制
Target of Action
Similar compounds have been identified as selective inhibitors of jak1 , a protein involved in signal transduction pathways.
Mode of Action
For instance, similar compounds inhibit JAK1, preventing it from transmitting signals within the cell .
Biochemical Pathways
Inhibition of jak1 by similar compounds can affect various signaling pathways, including those involved in immune response and cell growth .
Result of Action
Similar compounds that inhibit jak1 can lead to reduced inflammation and slowed cell growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid . These factors can include pH, temperature, and the presence of other molecules in the environment.
生化分析
Cellular Effects
The effects of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid on cellular processes are diverse and multifaceted. One of the primary effects of this compound is its ability to alter cell signaling pathways. By inhibiting protein kinase B (PKB), this compound can induce apoptosis in cancer cells, thereby reducing tumor growth . This compound also affects gene expression by modulating the activity of transcription factors that are involved in the regulation of cell cycle progression and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions with biomolecules. At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active sites of enzymes such as protein kinase B (PKB), this compound prevents the phosphorylation and activation of these enzymes . This inhibition disrupts the downstream signaling pathways that are essential for cell survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . The long-term effects of this compound on cellular function are still being investigated, with some studies suggesting potential cumulative effects on cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth by inducing apoptosis in cancer cells . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nucleotide synthesis and energy metabolism. This compound interacts with enzymes such as ribonucleotide reductase, which is essential for the synthesis of deoxyribonucleotides . By modulating the activity of these enzymes, this compound can influence the overall metabolic flux and alter the levels of key metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, which facilitate its uptake into cells . Once inside the cells, this compound can accumulate in specific cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular signaling and metabolism . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications that direct its localization.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide . Another approach involves the use of 5-bromo-2,4-dichloropyrimidine as a starting material, which undergoes a series of reactions including palladium-catalyzed cross-coupling and cyclization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions: 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in heterocyclic chemistry, substitution reactions can introduce different substituents onto the pyrrolopyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of catalysts like palladium or copper, and reagents such as halides or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups like halides or alkyl groups .
科学研究应用
Chemistry: In chemistry, 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries, particularly those involving amides and other derivatives .
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors. These inhibitors are crucial in cancer research and treatment, as they can block the activity of enzymes involved in cell growth and proliferation .
Industry: In the industrial sector, derivatives of this compound are used in the development of new materials and as intermediates in the synthesis of pharmaceuticals .
相似化合物的比较
- 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Comparison: Compared to these similar compounds, 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For example, the presence of a methyl group at the 5-position can enhance its binding affinity to certain enzymes, making it a more potent inhibitor .
属性
IUPAC Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-9-7-5(4)6(8(12)13)10-3-11-7/h2-3H,1H3,(H,12,13)(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKIWCQGXXRRBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=NC(=C12)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201201423 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-45-9 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Thieno[3,2-f]quinoline-2-carboxylic acid](/img/structure/B3048236.png)





![Benzamide, N-[2-oxo-2-phenyl-1-(4-pyrimidinylthio)ethyl]-](/img/structure/B3048246.png)





